(Z)-2-chloro-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzamide
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Overview
Description
The compound contains several functional groups including a benzothiazole ring, nitro group, and amide linkage. Benzothiazoles are heterocyclic compounds with diverse applications in scientific research due to their intriguing properties . They are often used in the synthesis of various pharmaceuticals .
Synthesis Analysis
While the exact synthesis of this compound is not available, benzothiazoles are typically synthesized through the condensation of 2-aminothiophenol and carboxylic acids . The nitro group and amide linkage can be introduced through further reactions .Molecular Structure Analysis
The benzothiazole ring system is aromatic and thus contributes to the stability of the molecule. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the molecule .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of reactions including electrophilic substitution, nucleophilic substitution, and reduction . The nitro group can be reduced to an amino group, and the amide linkage can participate in hydrolysis and condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Mechanism of Action
Target of Action
The primary targets of this compound are yet to be definitively identified. Based on the structural similarity to other benzothiazole derivatives, it is plausible that it may interact with thearyl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcription factor that mediates the toxicity of certain environmental contaminants .
Mode of Action
It is suggested that the compound may act as an antagonist of the ahr . Upon ligand binding, AhR dissociates from its cytosolic multiprotein complex, shuttles into the nucleus, dimerizes with ARNT, and binds to xenobiotic-responsive elements (XREs) in the promoter of target genes . This compound may interfere with this process, thereby modulating the transcription of target genes.
Biochemical Pathways
Given the potential interaction with ahr, it is likely that the compound may influence pathways related to the detoxification of xenobiotics and the response to oxidative stress .
Result of Action
Based on its potential interaction with ahr, it may modulate the transcription of target genes, thereby influencing cellular processes such as detoxification of xenobiotics and response to oxidative stress .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O6S/c1-27-7-6-22-14-9-15(28-2)16(29-3)10-17(14)30-19(22)21-18(24)12-8-11(23(25)26)4-5-13(12)20/h4-5,8-10H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOJLPOKPFTAFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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